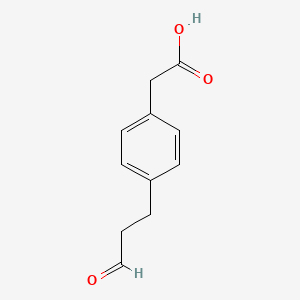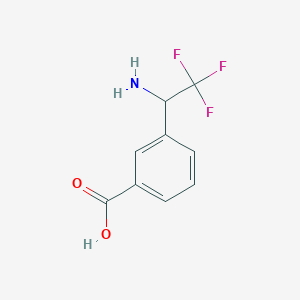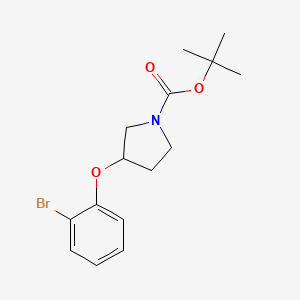![molecular formula C37H37NO2P2 B14790187 Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine group attached to a diisopropyl-substituted indole and a dioxaphosphacycloheptane ring system
准备方法
The synthesis of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxaphosphacycloheptane ring: This step involves the reaction of a suitable diol with a phosphorus trihalide under controlled conditions to form the dioxaphosphacycloheptane ring.
Attachment of the indole moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the phosphorus center.
Introduction of the diisopropyl groups: Finally, the diisopropyl groups are added through a Friedel-Crafts alkylation reaction, using isopropyl halides and a Lewis acid catalyst.
化学反应分析
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus center is attacked by nucleophiles, leading to the formation of new phosphorus-containing compounds.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. Major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes.
科学研究应用
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has several scientific research applications:
Organic Synthesis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-phosphine complexes have shown promise.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism by which Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reactive intermediates.
相似化合物的比较
Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike triphenylphosphine, which is a simple phosphine ligand, Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine has a more complex structure, providing greater steric hindrance and electronic effects.
Di-tert-butylphosphine: This compound is similar in that it also has bulky substituents, but the presence of the indole and dioxaphosphacycloheptane ring in Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine provides unique reactivity and coordination properties.
Phosphine oxides: While phosphine oxides are typically more stable and less reactive, the phosphine form of Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a’)di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine is more reactive and useful in catalysis.
属性
分子式 |
C37H37NO2P2 |
|---|---|
分子量 |
589.6 g/mol |
IUPAC 名称 |
[1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3-methylindol-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C37H37NO2P2/c1-22(2)41(23(3)4)37-26(7)29-16-12-13-19-32(29)38(37)42-39-35-24(5)20-27-14-8-10-17-30(27)33(35)34-31-18-11-9-15-28(31)21-25(6)36(34)40-42/h8-23H,1-7H3 |
InChI 键 |
ZHNANPDRNBVDTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N6C7=CC=CC=C7C(=C6P(C(C)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
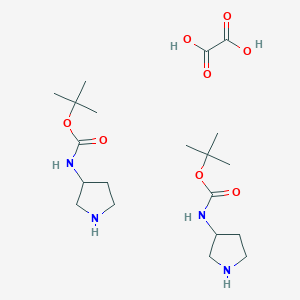
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
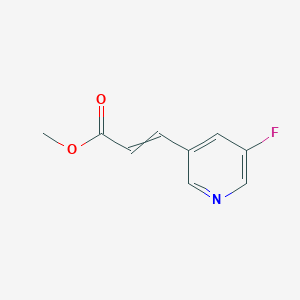
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-[4-(Quinazolin-4-Ylamino)phenyl]urea](/img/structure/B14790154.png)
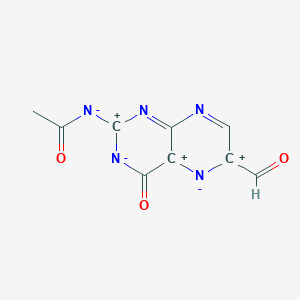
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
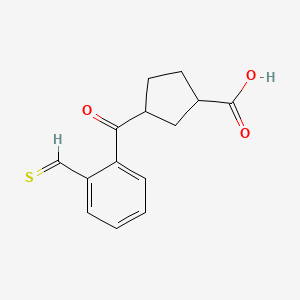
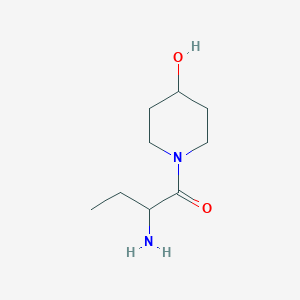
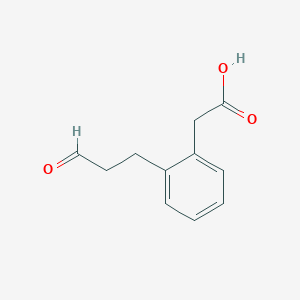
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
